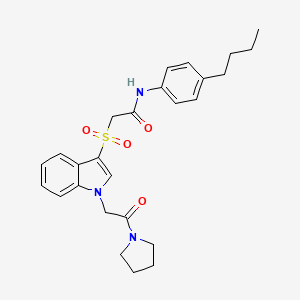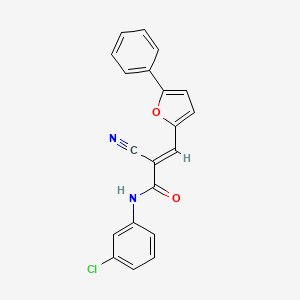
(2E)-N-(3-chlorophenyl)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-N-(3-chlorophenyl)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enamide is an organic compound with the chemical formula C20H13ClN2O. It is also known as CHMFL-ABL-121 or ABL-121. This compound has been extensively studied for its potential therapeutic applications in the treatment of cancer.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis Techniques and Structural Insights: The synthesis and characterization of compounds closely related to (2E)-N-(3-chlorophenyl)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enamide have been explored. For instance, Johnson et al. (2006) detailed the synthesis of a similar compound, highlighting the structural analysis using various spectrometric techniques and crystallography (Johnson et al., 2006).
Antimalarial Activity
- Potential in Antimalarial Therapy: Research by Kos et al. (2022) investigated the antimalarial activity of N-phenyl-substituted cinnamanilides, related to the compound . The study found that several derivatives exhibited promising IC50 values, suggesting a potential role in antimalarial treatments (Kos et al., 2022).
Anticonvulsant and Analgesic Potential
- Anticonvulsant and Analgesic Applications: Gunia-Krzyżak et al. (2017) explored the anticonvulsant activity of (E)-N-cinnamoyl aminoalkanols derivatives, closely related to the target compound. Their findings indicated significant anticonvulsant effects in rodent models, suggesting potential therapeutic uses in treating seizures (Gunia-Krzyżak et al., 2017).
Antibacterial and Antimicrobial Effects
- Antibacterial and Antimicrobial Activity: Strharsky et al. (2022) conducted a study on the biological activities of chlorinated N-arylcinnamamides. This research revealed a broad spectrum of antibacterial efficacy against several strains, including MRSA, which could inform the development of new antimicrobial agents (Strharsky et al., 2022).
Anti-Inflammatory Properties
- Investigations into Anti-Inflammatory Effects: Research by Hošek et al. (2019) on ring-substituted N-arylcinnamanilides, which are structurally similar to the target compound, demonstrated significant anti-inflammatory potential. These findings suggest possible applications in treating inflammation-related conditions (Hošek et al., 2019).
Monoamine Oxidase Inhibition
- Inhibition of Monoamine Oxidase: A study by Legoabe et al. (2011) investigated the inhibitory effects of anilide derivatives on monoamine oxidase. They discovered that certain derivatives selectively inhibited MAO-B, indicating potential applications in neurological disorders or depression treatment (Legoabe et al., 2011).
Herbicidal Activity
- Herbicidal Applications: Research by Wang et al. (2004) on 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, which are structurally related to the target compound, showed significant herbicidal activities. This implies potential use in agricultural applications (Wang et al., 2004).
Propriétés
IUPAC Name |
(E)-N-(3-chlorophenyl)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O2/c21-16-7-4-8-17(12-16)23-20(24)15(13-22)11-18-9-10-19(25-18)14-5-2-1-3-6-14/h1-12H,(H,23,24)/b15-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAXVBKTFDNURX-RVDMUPIBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
304896-17-1 |
Source


|
| Record name | N-(3-CHLOROPHENYL)-2-CYANO-3-(5-PHENYL-2-FURYL)ACRYLAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



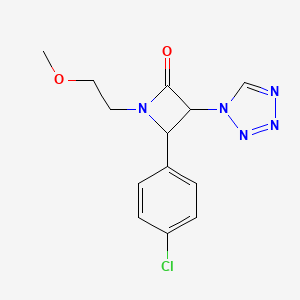
![2-[(2-amino-3-methylphenyl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B2409351.png)
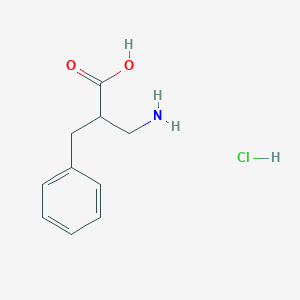
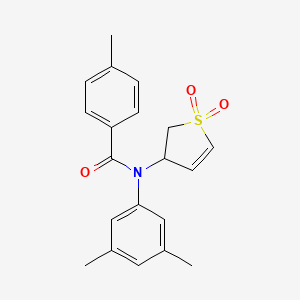

![1-(4-Nitrophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B2409358.png)
![(4-Chlorophenyl)[3-({[3-(trifluoromethyl)benzyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2409359.png)
![N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2409361.png)
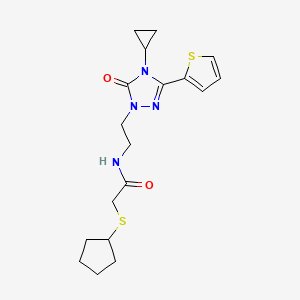
![3-Cyclobutyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2409367.png)
